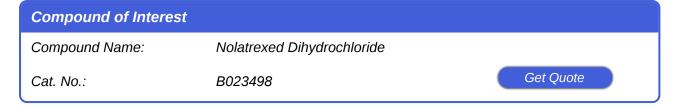


## Chemical structure and properties of Nolatrexed Dihydrochloride

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# An In-depth Technical Guide to Nolatrexed Dihydrochloride

**Nolatrexed dihydrochloride**, also known by its developmental code AG337 and trade name Thymitaq, is a potent, orally active, non-competitive inhibitor of the enzyme thymidylate synthase (TS).[1][2] As a quinazoline folate analog, it was developed as an antineoplastic agent for cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, relevant experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

## **Chemical Structure and Physicochemical Properties**

**Nolatrexed dihydrochloride** is the dihydrochloride salt of nolatrexed.[4] It is characterized as a water-soluble and lipophilic compound.[3][4] Unlike classical antifolates, it does not possess a terminal glutamate moiety, which means it does not require a specific transport mechanism to enter cells and is not a substrate for the enzyme folylpolyglutamate synthetase.[5]

Table 1: Chemical and Physicochemical Properties of Nolatrexed and its Dihydrochloride Salt



Property	Value	Source(s)
Chemical Name	2-amino-6-methyl-5-(pyridin-4- ylthio)-3H-quinazolin-4-one dihydrochloride	[6][7]
Synonyms	AG 337, Thymitaq	[1][6][7]
Molecular Formula	C14H14Cl2N4OS	[6][7]
Molecular Weight	357.26 g/mol	[5][6]
CAS Number	152946-68-4	[1][7]
Melting Point	301-302 °C	[5][6]
рКа	4.1, 5.9, 9.8 (at 25°C)	[5]
Appearance	Off-White to Pale Yellow Solid	[5]
Solubility	DMSO: ≥ 17.2 mg/mLPBS: 25 mg/mL (requires sonication and warming)Water: 2 mg/mL (clear solution)	[1][5]
InChI Key	XHWRWCSCBDLOLM- UHFFFAOYSA-N (for free base)	[3]
SMILES	CC1=C(C2=C(C=C1)N=C(NC2 =O)N)SC3=CC=NC=C3.Cl.Cl	[3]

## **Mechanism of Action**

Nolatrexed's primary mechanism of action is the potent and specific inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP).[8][9] dTMP is an essential precursor for the synthesis of 2'-deoxythymidine-5'-triphosphate (dTTP), a necessary component of DNA.[10]

By acting as a non-competitive inhibitor, nolatrexed binds to the folate cofactor binding site of the TS enzyme.[1][2] This inhibition blocks the conversion of 2'-deoxyuridine-5'-

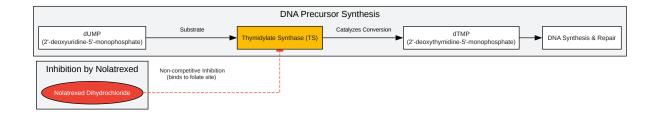




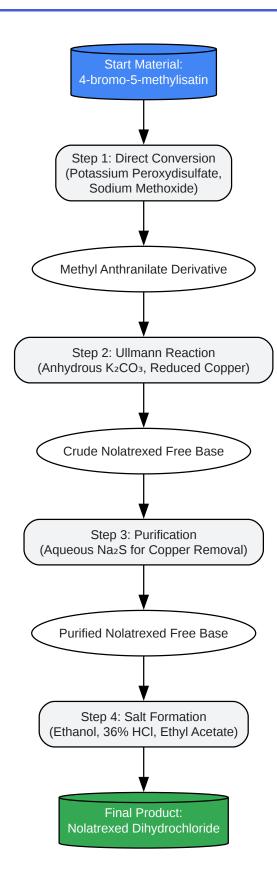


monophosphate (dUMP) to dTMP.[8][11] The resulting depletion of the dTMP pool leads to an inhibition of DNA synthesis and repair, which in turn induces S-phase cell cycle arrest and triggers caspase-dependent apoptosis in cancer cells.[3][4] This targeted action makes nolatrexed a subject of interest in cancer therapy.[8][12]

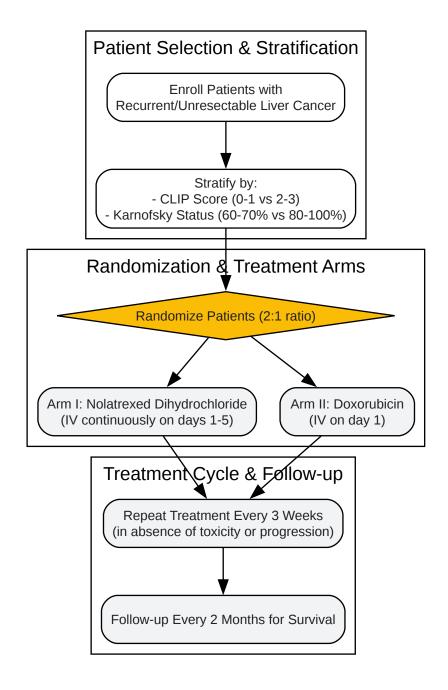












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